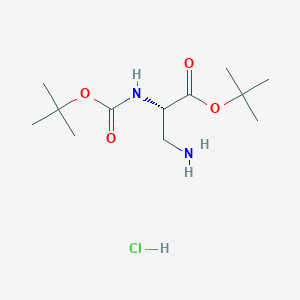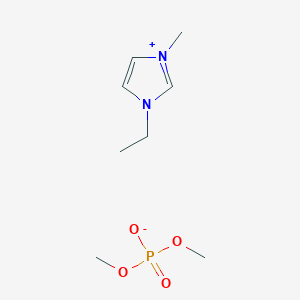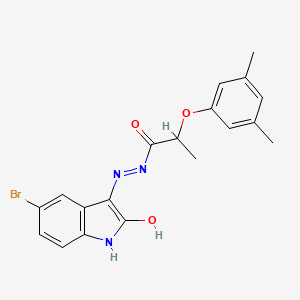
5-(Dimethylamino)-3-oxopentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)-3-oxopentanenitrile (DMAPN) is a synthetic compound used in a variety of scientific research applications. It is a colorless, odourless, and crystalline solid that is soluble in polar solvents, such as water and alcohols. DMAPN has a wide range of uses in scientific research, including as a catalyst in organic synthesis, a reagent in biochemical and physiological studies, and a tool for drug discovery.
Mecanismo De Acción
5-(Dimethylamino)-3-oxopentanenitrile acts as a nucleophile, meaning it can react with electrophilic molecules to form a new bond. This reaction is the basis of its use in organic synthesis, as it can be used to form new bonds between molecules. In biochemical and physiological studies, this compound can be used to detect and measure the concentration of various compounds in a sample. Finally, in drug discovery, this compound can be used to identify and study the effects of potential drugs on biological systems.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, this compound has been shown to have an anti-inflammatory effect in animal models. However, further studies are needed to determine its effects in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(Dimethylamino)-3-oxopentanenitrile in lab experiments is its versatility. It can be used for a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug discovery. Additionally, this compound is relatively inexpensive and easy to obtain. However, it is important to note that this compound is a highly reactive compound and needs to be handled with care. It is also important to use proper safety precautions when working with this compound, as it can be hazardous if not handled properly.
Direcciones Futuras
There are many potential future directions for the research and development of 5-(Dimethylamino)-3-oxopentanenitrile. One potential direction is to further investigate its biochemical and physiological effects in humans, as well as its potential therapeutic applications. Additionally, further research could be conducted to improve the efficiency of the synthesis of this compound, as well as to develop new methods of purifying and isolating the compound. Finally, more research could be conducted to explore the potential applications of this compound in drug discovery and development.
Métodos De Síntesis
5-(Dimethylamino)-3-oxopentanenitrile can be synthesized by the reaction of dimethylamine and 3-oxopentanenitrile in a solvent such as acetonitrile. The reaction is a nucleophilic addition that produces the desired product. The reaction is typically conducted at room temperature and is completed in a few hours. The reaction is reversible, so the product must be isolated and purified to obtain a pure sample of this compound.
Aplicaciones Científicas De Investigación
5-(Dimethylamino)-3-oxopentanenitrile is widely used in scientific research due to its unique properties. It is used as a catalyst in organic synthesis, allowing chemists to rapidly synthesize complex organic molecules. It is also used as a reagent in biochemical and physiological studies, as it can be used to detect and measure the concentration of various compounds in a sample. Additionally, this compound is used as a tool for drug discovery, as it can be used to identify and study the effects of potential drugs on biological systems.
Propiedades
IUPAC Name |
5-(dimethylamino)-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-9(2)6-4-7(10)3-5-8/h3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXUQOLTPXDHMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![t-Butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)



![4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate](/img/structure/B6361087.png)
